2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine
Description
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyrazine core substituted with a bromine atom at position 2 and an amine group at position 5. Key identifiers include CAS numbers 98549-88-3 and 1416740-17-4 , with a molecular formula of C₇H₆BrN₅ (calculated molecular weight: 240.06 g/mol). The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization, while the amine group serves as a handle for derivatization .
Properties
IUPAC Name |
2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSILLCUEWRUWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine typically involves cyclization, ring annulation, and cycloaddition reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, Pd(OAc)2 with xantphos as the ligand can be used as the catalyst, and t-butyl carbamate as the coupling partner .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, focusing on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Cyclization Reactions: Formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Substituted Pyrrolopyrazines: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Investigated for its antimicrobial and antiviral properties.
Mechanism of Action
The exact mechanism of action for 2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as kinases, which play a crucial role in cell signaling pathways. This interaction can inhibit the activity of these enzymes, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo-Pyrazine/Pyrimidine Family
Table 1: Key Structural Analogues
Key Observations:
- Core Heterocycle Differences :
- Pyrrolo[2,3-b]pyrazine (target compound) vs. pyrrolo[2,3-d]pyrimidine (): The pyrazine ring (two adjacent nitrogen atoms) in the target compound contrasts with the pyrimidine ring (nitrogens at positions 1 and 3) in analogues, affecting electronic properties and binding interactions in kinase inhibition .
- Substitution patterns (e.g., bromine at C2 vs. C5) influence reactivity. For example, bromine at C2 in the target compound facilitates Suzuki-Miyaura couplings, while C5-brominated pyrrolopyrimidines () are optimized for nucleophilic aromatic substitution .
- Functional Group Impact :
Thieno[2,3-b]pyrazine Analogues
Table 2: Thieno-Pyrazine Derivatives
Key Observations:
- Sulfur vs. Nitrogen Heterocycles: Thieno[2,3-b]pyrazines replace the pyrrole nitrogen with sulfur, reducing hydrogen-bonding capacity but enhancing lipophilicity. This may improve blood-brain barrier penetration compared to pyrrolo analogues . Brominated thienopyrazines () exhibit similar reactivity to the target compound but with distinct electronic profiles due to sulfur’s electron-withdrawing effects .
Biological Activity
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine is a heterocyclic compound recognized for its diverse biological activities. Its unique structure, featuring both bromine and amine groups, positions it as a potential therapeutic agent in medicinal chemistry. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, biochemical properties, and potential applications.
The molecular formula of this compound is C6H5BrN4. The compound is characterized by a pyrrolopyrazine framework, which is significant in various biological interactions. Its synthesis typically involves multi-step reactions, including reduction and substitution processes that allow for the introduction of functional groups necessary for biological activity .
The primary mechanism of action for this compound involves its interaction with fibroblast growth factor receptors (FGFRs). This interaction is crucial as FGFRs play a significant role in cell proliferation and differentiation. The compound forms hydrogen bonds with the FGFR1 hinge region through the nitrogen atom in the pyrazine ring . This binding inhibits FGFR kinase activity, impacting downstream signaling pathways such as MEK-ERK and PI3K-Akt, which are vital for cellular functions .
Biological Activity
Research has demonstrated that this compound exhibits various biological activities:
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that derivatives of pyrrolopyrazines can effectively inhibit kinases associated with cancer progression. In vitro assays have reported IC50 values ranging from 9.4 to 12 μM against various cancer cell lines .
Antimicrobial Properties
In addition to its anticancer potential, this compound has been explored for its antimicrobial properties. Compounds within the pyrrolopyrazine class have demonstrated activity against multiple bacterial strains, suggesting potential applications in treating infections .
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives:
- Inhibition of FGFR Kinase :
- Cellular Mechanisms :
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:
| Compound Name | IC50 (μM) | Biological Activity | Target Receptor |
|---|---|---|---|
| This compound | 9.4 | Anticancer (FGFR inhibition) | FGFR1 |
| 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole | 10 | Necroptosis inhibition | Various kinases |
| 2-Bromo-N-methylpyrrolo[2,3-b]pyrazine | 12 | Antimicrobial | Unknown |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
